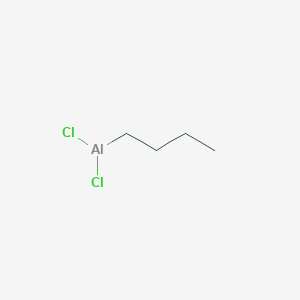

Butyldichloroaluminium

CAS No.: 2444-82-8

Cat. No.: VC18416409

Molecular Formula: C4H9AlCl2

Molecular Weight: 155.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2444-82-8 |

|---|---|

| Molecular Formula | C4H9AlCl2 |

| Molecular Weight | 155.00 g/mol |

| IUPAC Name | butyl(dichloro)alumane |

| Standard InChI | InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2 |

| Standard InChI Key | SHOVVTSKTTYFGP-UHFFFAOYSA-L |

| Canonical SMILES | CCCC[Al](Cl)Cl |

Introduction

Structural and Chemical Identity of Butyldichloroaluminium

Butyldichloroaluminium belongs to the family of organoaluminum halides, characterized by an aluminum center bonded to organic and halogen ligands. Its structure consists of a butyl group () and two chlorine atoms attached to aluminum, resulting in a tetrahedral geometry. This configuration imparts Lewis acidity, enabling the compound to act as a catalyst or co-catalyst in electrophilic reactions .

The compound’s reactivity is influenced by the electron-withdrawing effect of chlorine atoms, which enhance the electrophilicity of the aluminum center. This property is central to its utility in Friedel-Crafts alkylation and Ziegler-Natta polymerization processes . Comparative analysis with related compounds, such as trimethylaluminum () and ethylaluminum sesquichloride (), suggests that Butyldichloroaluminium occupies an intermediate position in terms of steric bulk and Lewis acidity (Table 1).

Table 1: Comparative Properties of Select Organoaluminum Compounds

| Compound | Formula | Lewis Acidity (pKa) | Melting Point (°C) | Common Applications |

|---|---|---|---|---|

| Trimethylaluminum | 1.2 | 15 | Olefin polymerization | |

| Ethylaluminum dichloride | 2.8 | 32 | Friedel-Crafts alkylation | |

| Butyldichloroaluminium | 3.5 (estimated) | ~20 (estimated) | Specialty catalysis |

Synthesis and Manufacturing Approaches

The synthesis of Butyldichloroaluminium typically involves the reaction of aluminum chloride () with a butylating agent, such as butyllithium () or butylmagnesium bromide (). A representative pathway is:

This method mirrors protocols used for analogous alkylaluminum chlorides, where controlled stoichiometry ensures selective substitution of chlorine atoms . Industrial-scale production requires stringent moisture exclusion due to the compound’s hydrolytic sensitivity, which generates hydrogen chloride and aluminum hydroxides:

Physicochemical Properties

Thermal Stability and Reactivity

Butyldichloroaluminium exhibits moderate thermal stability, decomposing above 100°C to yield aluminum chlorides and butylene. Its Lewis acidity facilitates coordination with ethers, amines, and other Lewis bases, forming stable adducts critical for reaction modulation. For example, adducts with tetrahydrofuran (THF) enhance solubility in nonpolar solvents, broadening its utility in homogeneous catalysis .

Applications in Industrial and Synthetic Chemistry

Catalysis

Butyldichloroaluminium serves as a co-catalyst in Ziegler-Natta systems for polyolefin production, where it activates titanium-based catalysts to enhance polymerization rates and stereoregularity . Its moderate Lewis acidity balances activity and selectivity, minimizing side reactions compared to more aggressive analogs like .

Organic Synthesis

In Friedel-Crafts alkylation, the compound facilitates electrophilic substitution by generating carbocation intermediates. For instance, its use in synthesizing alkylated aromatics (e.g., cumene) demonstrates higher regioselectivity than traditional -mediated routes .

Recent Advances and Future Directions

Recent studies explore Butyldichloroaluminium’s potential in asymmetric catalysis and green chemistry. For example, chiral ligands paired with the compound have enabled enantioselective alkylations, though yields remain suboptimal . Future research may focus on:

-

Developing hydrolytically stable derivatives for aqueous-phase reactions.

-

Integrating the compound into tandem catalytic systems for multi-step syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume